An In-depth Technical Guide to (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a bioisostere for a benzene ring, and impart favorable pharmacokinetic properties makes it a privileged structure in drug design.[2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and physicochemical characteristics.
In recent years, the incorporation of fluorine-containing substituents has emerged as a powerful strategy to enhance the drug-like properties of lead compounds. The difluoromethyl group (-CF₂H), in particular, has garnered significant attention. It serves as a bioisostere for hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding, which can lead to improved target affinity.[4][5] Furthermore, the introduction of a difluoromethyl group often enhances metabolic stability and modulates lipophilicity, crucial parameters in optimizing a drug candidate's profile.[6]
This guide provides a comprehensive technical overview of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol (CAS 1805303-84-7), a heterocyclic building block that combines the key structural features of a chlorinated pyridine core with a difluoromethyl and a hydroxymethyl group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of novel therapeutic agents across various disease areas. This document will delve into its physicochemical properties, a proposed synthetic route with detailed protocols, expected spectroscopic characterization, and its potential applications in the field of drug development.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. While extensive experimental data for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is not widely available in public literature, we can compile its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1805303-84-7 | [7] |
| Molecular Formula | C₇H₆ClF₂NO | |
| Molecular Weight | 193.58 g/mol | |
| SMILES | OCc1c(Cl)cc(nc1)C(F)F | [7] |
| Predicted XlogP | 1.5 - 2.0 | |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Proposed Synthesis and Experimental Protocols
The synthesis of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol can be logically approached through the reduction of its corresponding aldehyde, 4-Chloro-6-(difluoromethyl)nicotinaldehyde. This two-step approach, involving the formation of the aldehyde followed by its reduction, is a common and effective strategy for preparing pyridinemethanol derivatives.[8][9]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Proposed Synthesis of 4-Chloro-6-(difluoromethyl)nicotinaldehyde
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of a suitable 4-chloronicotinaldehyde precursor in an appropriate solvent (e.g., DMSO), add a difluoromethylating agent (e.g., sodium difluoromethanesulfinate, CF₂HSO₂Na) and a suitable catalyst system.[6]
-
Reaction Execution: The reaction mixture would be stirred under specific conditions (e.g., elevated temperature or photoredox catalysis) for a time sufficient to achieve complete conversion, monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction would be quenched, and the product extracted into an organic solvent. The combined organic layers would be washed, dried, and concentrated. The crude product would then be purified by column chromatography to yield the desired 4-Chloro-6-(difluoromethyl)nicotinaldehyde.
Step 2: Reduction to (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol
The reduction of the aldehyde to the primary alcohol is a standard and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-6-(difluoromethyl)nicotinaldehyde (1.0 eq.) in a suitable alcoholic solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[11] A commercial vendor, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data, suggesting the compound has been synthesized and characterized.[7]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the proton of the difluoromethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Pyridine H (at C5) | ~ 7.5 - 7.8 | Singlet (s) | N/A | 1H |
| Pyridine H (at C2) | ~ 8.4 - 8.6 | Singlet (s) | N/A | 1H |
| -CH ₂-OH | ~ 4.7 - 4.9 | Doublet (d) | ~ 5-6 (if coupled to -OH) | 2H |
| -CH₂-OH | Variable (typically 2-6) | Triplet (t) | ~ 5-6 (if coupled to -CH₂) | 1H |
| -CH F₂ | ~ 6.6 - 7.0 | Triplet (t) | ~ 50-55 (JH-F) | 1H |
Note: The chemical shift and multiplicity of the -OH proton can vary depending on the solvent, concentration, and temperature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C H₂OH | ~ 58 - 62 | Singlet |
| C -Cl | ~ 145 - 148 | Singlet |
| C -CH₂OH | ~ 130 - 133 | Singlet |
| Aromatic C -H | ~ 120 - 140 | Singlet |
| C -CF₂H | ~ 150 - 155 | Triplet (due to C-F coupling) |
| -C F₂H | ~ 110 - 115 | Triplet (due to C-F coupling) |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
The ¹⁹F NMR will show a characteristic signal for the difluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₂ H | ~ -110 to -130 | Doublet (d) | ~ 50-55 (JF-H) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For the ESI-MS in positive ion mode, the expected [M+H]⁺ ion would be at m/z 194.0. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a signal at m/z 196.0 with roughly one-third the intensity of the m/z 194.0 peak.
Reactivity and Stability
The reactivity of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is dictated by its functional groups:
-
Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions and can be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.
-
Chloro Group: The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr), although this may require forcing conditions depending on the nucleophile and reaction conditions.
-
Difluoromethyl Group: This group is generally stable under many reaction conditions. The C-F bonds are strong, and the group is not easily cleaved.
-
Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself can undergo further electrophilic or nucleophilic substitution, with the existing substituents directing the regioselectivity.
The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Potential Applications in Drug Discovery
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a valuable building block for accessing novel chemical entities with potential therapeutic applications. The strategic placement of its functional groups allows for diverse synthetic elaborations.
Diagram of Potential Synthetic Diversification
Caption: Potential synthetic transformations of the core molecule.
-
Kinase Inhibitors: The pyridine scaffold is prevalent in many kinase inhibitors. The hydroxymethyl group can be used as a handle to introduce pharmacophores that interact with the hinge region of the kinase, while the other positions on the ring can be modified to achieve selectivity and potency.
-
CNS-active Agents: The difluoromethyl group can improve blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting the central nervous system.
-
Antiviral and Antibacterial Agents: The unique electronic properties of the fluorinated and chlorinated pyridine ring could be exploited in the design of novel antimicrobial agents.
Safety and Handling
While a specific safety data sheet for (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is not publicly available, general precautions for handling halogenated aromatic compounds should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a strategically designed building block that holds significant promise for the synthesis of novel and effective pharmaceutical agents. Its combination of a functionalized pyridine core with a difluoromethyl group provides a versatile platform for medicinal chemists to explore new chemical space. While detailed experimental data for this specific compound is not yet widespread in the public domain, its availability from commercial suppliers and the well-understood chemistry of its constituent parts make it an accessible and valuable tool for accelerating drug discovery programs. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the pharmaceutical and life sciences industries.
References
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- (Reference to the properties of the difluoromethyl group)
- (Reference to general synthetic methods for pyridines)
- (Reference to reduction of aldehydes)
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
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Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Semantic Scholar. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
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-
Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). PMC. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PMC. [Link]
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